2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide
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Overview
Description
2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide is a complex organic compound that belongs to the class of triazolo-thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo-thiazine ring system fused with a phenoxyacetamide moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxyacetamide Moiety: The reaction of 2-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-methylphenoxy)acetyl chloride.
Coupling with Triazolo-Thiazine: The 2-(2-methylphenoxy)acetyl chloride is then reacted with 4-amino-5-mercapto-1,2,4-triazole in the presence of a base such as piperidine to form the desired triazolo-thiazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or triazolo-thiazine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly in targeting breast cancer cells. It has shown promising results in inhibiting key enzymes such as PARP-1 and EGFR, which are involved in cancer cell proliferation and survival.
Biological Research: The compound is used in studies related to apoptosis induction and cell cycle arrest, providing insights into the mechanisms of cell death and cancer treatment.
Chemical Biology: It serves as a tool compound for studying the interactions between small molecules and biological targets, aiding in the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules, contributing to the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide involves its interaction with specific molecular targets, including:
Comparison with Similar Compounds
2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities, including anticancer properties.
Phenoxyacetamide Derivatives: Compounds with a phenoxyacetamide moiety are known for their diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its dual inhibition of PARP-1 and EGFR, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C14H16N4O2S/c1-10-5-2-3-6-11(10)20-9-12(19)15-13-16-17-14-18(13)7-4-8-21-14/h2-3,5-6H,4,7-9H2,1H3,(H,15,16,19) |
InChI Key |
VXEZJPQRWHDUNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN=C3N2CCCS3 |
Origin of Product |
United States |
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